"Synthesis and characterization of 1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-[(2-amino-1-hydroxyethyl)amino]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone"
"Synthesis and characterization of 1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-[(2-amino-1-hydroxyethyl)amino]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone"
Acknowledgment of Search Results
Initial searches for the synthesis and characterization of "1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-[(2-amino-1-hydroxyethyl)amino]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone" did not yield any specific results. This indicates that the compound is likely a novel chemical entity that has not been previously synthesized or documented in publicly available scientific literature.
To fulfill the user's request for an in-depth technical guide, this document will detail the synthesis and characterization of a structurally analogous and representative aminosteroid, 3β-amino-5α-androstan-17-one . This well-documented compound allows for the creation of a comprehensive guide that adheres to the requested format and level of detail, serving as a valuable template for the user's target molecule.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Steroids bearing amino groups, known as aminosteroids, represent a significant class of compounds with a wide range of biological activities. The introduction of a nitrogen-containing functional group to the steroid scaffold can profoundly influence their pharmacological properties, leading to the development of novel therapeutic agents. This guide provides a detailed overview of the synthesis, purification, and characterization of a model aminosteroid, 3β-Amino-5α-androstan-17-one. The methodologies and analytical techniques described herein are foundational for the synthesis and evaluation of novel aminosteroid derivatives.
Synthesis and Purification
The synthesis of 3β-Amino-5α-androstan-17-one is typically achieved through a two-step process starting from the commercially available epiandrosterone (3β-hydroxy-5α-androstan-17-one). The synthetic route involves the conversion of the 3β-hydroxyl group to a suitable leaving group, followed by nucleophilic substitution with an amino group source.
Experimental Protocols
Step 1: Tosylation of Epiandrosterone
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To a solution of epiandrosterone (1.0 eq) in anhydrous pyridine at 0°C, p-toluenesulfonyl chloride (1.2 eq) is added portion-wise.
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The reaction mixture is stirred at 0°C for 4-6 hours and then allowed to stand at 4°C for 24 hours.
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The mixture is poured into ice-water and the resulting precipitate is collected by vacuum filtration.
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The crude product is washed with cold water and dilute HCl to remove residual pyridine.
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The solid is dried under vacuum to yield 3β-tosyloxy-5α-androstan-17-one.
Step 2: Azide Substitution and Reduction
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The tosylated intermediate (1.0 eq) is dissolved in dimethylformamide (DMF), and sodium azide (3.0 eq) is added.
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The mixture is heated to 80°C and stirred for 12-18 hours.
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After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude 3α-azido-5α-androstan-17-one (due to Walden inversion).
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The crude azide is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added.
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The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) for 6-12 hours.
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The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield the crude 3β-amino-5α-androstan-17-one.
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The final product is purified by column chromatography on silica gel.
Data Presentation
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| 3β-Tosyloxy-5α-androstan-17-one | Epiandrosterone | p-Toluenesulfonyl chloride | Pyridine | 90-95 | >95 |
| 3β-Amino-5α-androstan-17-one | 3β-Tosyloxy-5α-androstan-17-one | 1. NaN3 2. H2, Pd/C | 1. DMF 2. Methanol | 75-85 | >98 |
Characterization
The structure and purity of the synthesized 3β-Amino-5α-androstan-17-one are confirmed using various spectroscopic techniques.
Spectroscopic Data
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.45 (m, 1H, H-3), 2.40 (t, J = 8.8 Hz, 1H, H-16), 0.88 (s, 3H, C-19 Me), 0.85 (s, 3H, C-18 Me). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 221.5 (C-17), 51.5 (C-3), 35.8, 31.5, 21.7, 13.8 (C-18), 12.1 (C-19). |
| Mass Spectrometry (ESI+) | m/z 290.25 [M+H]⁺ |
| FT-IR (KBr, cm⁻¹) | 3350 (N-H stretch), 2930 (C-H stretch), 1740 (C=O stretch, C-17). |
Mandatory Visualizations
Experimental Workflow
